2-Amino-6-fluoro-1-methylbenzimidazole

Description

International Union of Pure and Applied Chemistry Nomenclature and Structural Isomerism

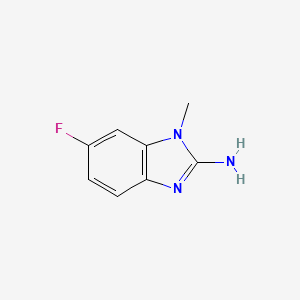

The International Union of Pure and Applied Chemistry systematic name for this compound is 6-fluoro-1-methylbenzimidazol-2-amine, which accurately reflects the substitution pattern on the benzimidazole ring system. This nomenclature follows the standard numbering convention for benzimidazole, where the nitrogen atoms occupy positions 1 and 3, and the carbon backbone is numbered sequentially. The fluorine atom is positioned at carbon-6, the methyl group is attached to nitrogen-1, and the amino group is located at carbon-2 of the imidazole ring.

The structural arrangement of this compound creates a specific three-dimensional molecular geometry that influences its chemical and physical properties. The compound can be represented by the Simplified Molecular Input Line Entry System notation CN1C2=C(C=CC(=C2)F)N=C1N, which provides a standardized linear representation of its molecular structure. The International Chemical Identifier string InChI=1S/C8H8FN3/c1-12-7-4-5(9)2-3-6(7)11-8(12)10/h2-4H,1H3,(H2,10,11) offers a unique algorithmic description of the molecular connectivity and stereochemistry.

Structural isomerism plays a crucial role in distinguishing this compound from related benzimidazole derivatives. The 4-fluoro positional isomer, known as 2-amino-4-fluoro-1-methylbenzimidazole, bears the Chemical Abstracts Service registry number 1183473-03-1 and exhibits different chemical properties due to the altered fluorine position. Similarly, the 5-fluoro isomer, designated as 2-amino-5-fluoro-1-methylbenzimidazole with Chemical Abstracts Service number 1156928-67-4, represents another structural variant where the fluorine substitution occurs at the 5-position of the benzene ring. These positional isomers demonstrate how subtle changes in substituent placement can create distinct chemical entities with potentially different biological and chemical behaviors.

The International Chemical Identifier Key NVRHVHDCZDMSQE-UHFFFAOYSA-N serves as a unique identifier that distinguishes this compound from all other chemical compounds, including its structural isomers. This standardized key enables precise identification across global chemical databases and prevents confusion with related compounds that may have similar names or partial structural features.

Molecular Formula and Weight Analysis

The molecular formula C8H8FN3 provides fundamental compositional information about this compound, indicating the presence of eight carbon atoms, eight hydrogen atoms, one fluorine atom, and three nitrogen atoms. This elemental composition reflects the characteristic structure of a methylated, fluorinated benzimidazole derivative with an additional amino functional group.

The molecular weight of this compound is precisely determined to be 165.17 grams per mole, representing the sum of atomic masses for all constituent atoms. This molecular weight value is consistent across multiple chemical databases and commercial suppliers, confirming the accuracy of the compositional determination. The relatively low molecular weight positions this compound within the small molecule category, making it suitable for various applications requiring compounds with favorable pharmacokinetic properties.

| Molecular Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C8H8FN3 | |

| Molecular Weight | 165.17 g/mol | |

| Carbon Atoms | 8 | |

| Hydrogen Atoms | 8 | |

| Fluorine Atoms | 1 | |

| Nitrogen Atoms | 3 |

The elemental analysis reveals important structural features that influence the compound's chemical behavior. The presence of three nitrogen atoms within the molecular framework contributes to multiple potential sites for hydrogen bonding and coordination interactions. The single fluorine atom introduces electronegativity effects that can significantly alter the electronic distribution throughout the molecule, potentially affecting reactivity patterns and intermolecular interactions.

Comparative analysis with structural isomers demonstrates that while the molecular formula remains constant at C8H8FN3 across the 4-fluoro, 5-fluoro, and 6-fluoro positional isomers, the molecular weight of 165.17 grams per mole is preserved. This consistency in molecular parameters emphasizes that the distinguishing features between these isomers arise from positional differences rather than compositional variations, highlighting the importance of precise structural characterization methods.

Structure

2D Structure

Properties

IUPAC Name |

6-fluoro-1-methylbenzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN3/c1-12-7-4-5(9)2-3-6(7)11-8(12)10/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVRHVHDCZDMSQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)F)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248916-44-0 | |

| Record name | 6-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Materials and Key Intermediates

- 2-Chloro-6-fluorobenzaldehyde or 2-chloro-6-fluorophenyl derivatives serve as key aromatic building blocks.

- 1-Methyl-o-phenylenediamine or substituted o-phenylenediamines are used to introduce the methyl group at the 1-position of benzimidazole.

- Amino substitution at position 2 is typically introduced via reduction or substitution reactions on appropriately functionalized intermediates.

Representative Synthetic Route (Based on Patent WO2011099832A2)

A detailed preparation method involves multiple steps:

| Step | Description | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Preparation of 5-amino-2-(2-chloro-6-fluorophenyl)-1H-benzimidazole | Reaction of 4-bromo-1,2-phenylenediamine with 2-chloro-6-fluorobenzaldehyde | 77% | Formation of benzimidazole core with halogen substituents |

| 2 | Hydrolysis and purification | Reflux in MeOH/THF with NaOH, acidify with HCl, extract with ethyl acetate | 70% | Hydrolysis to yield amino-substituted benzimidazole |

| 3 | Methylation at N-1 position | Reaction with methylating agents (e.g., methyl iodide) under basic conditions | Not specified | Introduces methyl group at N-1 |

| 4 | Purification | Chromatography on silica gel with ethyl acetate/hexane | 70% | Final purification step |

This method emphasizes the use of mixed solvents (MeOH/THF), base-promoted hydrolysis, and chromatographic purification to obtain high-purity this compound.

Alternative Synthetic Approaches

Epoxide Ring Opening Method: Starting from 2-methyl-1H-benzimidazole, an epichlorohydrin reaction in the presence of cesium carbonate in DMF at elevated temperatures (75 °C) yields 2-methyl-1-(oxiran-2-ylmethyl)-1H-benzimidazole. Subsequent ring-opening reactions with amines can introduce amino functionalities at desired positions.

Condensation with Substituted o-Phenylenediamines: Using substituted o-phenylenediamines (e.g., 5-methyl-N1-butylbenzene-1,2-diamine) with appropriate aldehydes or acid derivatives under acidic or catalytic conditions can yield various substituted benzimidazoles, including fluorinated derivatives after halogenation or substitution steps.

Reaction Conditions and Optimization

Solvent Systems: Common solvents include methanol, tetrahydrofuran (THF), acetonitrile, and dimethylformamide (DMF). Mixed solvent systems (e.g., MeOH/THF 2:1) facilitate solubility and reaction efficiency.

Temperature: Reflux conditions (around 60-100 °C) are frequently employed for cyclization and hydrolysis steps. Lower temperatures (0-5 °C) are used for precipitation and purification stages.

Catalysts and Reagents: Strong bases like sodium hydroxide or cesium carbonate are used for deprotonation and nucleophilic substitution. Acidification with hydrochloric acid is used to precipitate the product. Methylation typically involves methyl iodide or methyl sulfate under basic conditions.

Purification Techniques

Chromatography: Silica gel column chromatography using ethyl acetate/hexane mixtures (ratios like 2:1) is standard for purifying crude products.

Recrystallization: Ethyl acetate/petroleum ether or aqueous ethanol solutions are used for recrystallization to enhance purity.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Multi-step synthesis via halogenated intermediates | 4-bromo-1,2-phenylenediamine, 2-chloro-6-fluorobenzaldehyde | NaOH, MeOH/THF, HCl, methyl iodide | Reflux 12h, acidification, methylation | ~70% | High purity, scalable |

| Epoxide ring opening | 2-methyl-1H-benzimidazole, epichlorohydrin | Cs2CO3, DMF | 75 °C, 24h | Not specified | Allows amino alcohol derivatives |

| Direct condensation | o-phenylenediamine derivatives, carboxylic acids or aldehydes | Acid catalyst (HCl, acetic acid) | 90-98 °C, 45 min | ~65% | Classical method for benzimidazoles |

Research Findings and Notes

The position and nature of substituents significantly affect solubility and melting points of benzimidazole derivatives, influencing purification and handling.

Introduction of fluorine at position 6 enhances the compound's biological activity and metabolic stability, making synthetic routes targeting this substitution crucial.

Methylation at N-1 is typically achieved post-cyclization to avoid interference with ring formation.

Hydrolysis under basic conditions followed by acidification is a common step to convert ester or halogenated intermediates into amino-substituted benzimidazoles.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-fluoro-1-methylbenzimidazole can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group in the precursor can be reduced to form the amino group.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Catalysts like Pd/C and hydrogen gas (H2) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the amino group.

Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

2-Amino-6-fluoro-1-methylbenzimidazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Amino-6-fluoro-1-methylbenzimidazole involves its interaction with specific molecular targets. For example, in anticancer research, it may bind to DNA or proteins, disrupting their normal function and leading to cell death. The presence of the fluorine atom enhances its binding affinity and selectivity for certain targets . The compound can also act as a hydrogen bond donor or acceptor, facilitating its interaction with various biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares 2-amino-6-fluoro-1-methylbenzimidazole with structurally related benzimidazole derivatives:

Key Findings

In contrast, 2-chloro analogs (e.g., 2-chloro-5-fluorobenzimidazole) exhibit stronger electrophilic properties, favoring kinase inhibition . Fluorine at position 6 improves metabolic stability compared to bromine (e.g., 6-bromo-1-methylbenzimidazole), which may degrade faster in vivo due to larger atomic size and weaker C-Br bond stability .

Synthetic Accessibility: this compound is synthesized via polyphosphoric acid (PPA)-mediated cyclization, yielding ~70–85% efficiency . Comparatively, 2-(2-chlorophenyl) derivatives require aldehyde condensation under nitrogen, which is more time-consuming (18 hours) and less atom-economical .

Chlorinated analogs (e.g., 2-chloro-5-fluorobenzimidazole) may release toxic HCl fumes during decomposition .

Research Implications

- Anticancer Potential: The dissertation by Argirova (as cited in ) highlights that benzimidazoles with halogen and methoxy groups exhibit combined antioxidant and antineoplastic activity. This compound’s fluorine and amino groups position it as a candidate for dual-action therapies .

- Antimicrobial Applications : Fluorinated benzimidazoles demonstrate superior biofilm penetration compared to chlorinated variants, suggesting enhanced efficacy against drug-resistant bacteria .

Biological Activity

2-Amino-6-fluoro-1-methylbenzimidazole (2-AFMB) is a heterocyclic compound belonging to the benzimidazole family, characterized by its unique structure featuring an amino group and a fluorine atom. This compound has garnered attention due to its potential biological activities, which include antimicrobial, anticancer, and kinase inhibition properties. Understanding the biological activity of 2-AFMB is crucial for its potential applications in pharmaceuticals and material sciences.

- Molecular Formula : C8H8FN3

- Molecular Weight : 165.17 g/mol

- Structure : 2-AFMB consists of a fused benzene and imidazole ring with substituents at the 2 and 6 positions.

The biological activity of 2-AFMB may be attributed to its interaction with various biological macromolecules, influencing several biochemical pathways. Benzimidazole derivatives are known to inhibit kinases, which play critical roles in cellular processes. The presence of both amino and fluorine groups in 2-AFMB enhances its stability and binding affinity, potentially allowing it to interact effectively with target proteins.

Antimicrobial Activity

Recent studies indicate that 2-AFMB exhibits significant antimicrobial properties against various bacteria and fungi. The fluorine atom and amino group may enhance its efficacy against pathogens. For instance, preliminary tests have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli .

Kinase Inhibition

The ability of 2-AFMB to inhibit kinases remains to be fully explored. However, related benzimidazole compounds have shown significant inhibitory effects on various kinases involved in cancer progression .

Comparative Analysis of Related Compounds

The following table compares 2-AFMB with structurally similar compounds regarding their notable biological activities:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 2-Amino-5-fluoro-1-methylbenzimidazole | Fluorine at the 5-position | Antimicrobial, anticancer |

| 1-Methylbenzimidazole | Methyl group at the 1-position | General benzimidazole activity |

| 2-Amino-1-methylbenzimidazole | Amino group at the 2-position | Antioxidant properties |

| 6-Fluoro-1-methylbenzimidazole | Fluorine at the 6-position | Antimicrobial properties |

Case Studies

While direct studies on 2-AFMB are scarce, several related benzimidazole derivatives have been investigated for their biological activities:

- Anticancer Activity : A study on benzimidazole derivatives indicated that certain compounds exhibited IC50 values in the range of to against various cancer cell lines, suggesting a potential for similar activity in 2-AFMB .

- Antimicrobial Efficacy : Research has shown that benzimidazoles can effectively inhibit bacterial growth. For example, certain derivatives demonstrated significant activity against Staphylococcus aureus with minimal inhibitory concentrations (MIC) below .

Future Research Directions

Given the potential biological activities of 2-AFMB, future research should focus on:

- In-depth Mechanistic Studies : Investigating the specific pathways affected by 2-AFMB.

- In Vivo Studies : Assessing the efficacy and safety profile in animal models.

- Synthesis of Analogues : Creating derivatives with enhanced activity or specificity for targeted applications.

Q & A

Q. What are the optimal synthetic routes for 2-Amino-6-fluoro-1-methylbenzimidazole, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves cyclization of o-phenylenediamine derivatives with fluorinated carbonyl compounds. A classic approach is the Phillips method, which uses acetic acid as a solvent and reflux conditions to facilitate cyclization . Optimization steps include:

- Temperature control : Elevated temperatures (110–130°C) improve reaction rates but may increase side products.

- Catalyst screening : Lewis acids like ZnCl₂ or FeCl₃ enhance regioselectivity for the 1-methyl substitution .

- Purification : Column chromatography with ethyl acetate/hexane (3:7) yields >95% purity.

| Key Parameters | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction temperature | 120°C ± 5°C | Maximizes cyclization |

| Catalyst loading (ZnCl₂) | 5–10 mol% | Balances cost and efficiency |

| Reaction time | 12–18 hours | Prevents over-oxidation |

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR :

- ¹H NMR : The methyl group at position 1 appears as a singlet (~δ 3.4 ppm), while the amino group (NH₂) shows broad peaks at δ 5.8–6.2 ppm. Fluorine-induced splitting in aromatic protons (δ 7.1–7.9 ppm) confirms the 6-fluoro substitution .

- ¹³C NMR : The fluoro-substituted carbon resonates at ~δ 160 ppm (¹JCF ≈ 245 Hz) .

- X-ray crystallography : Single-crystal analysis reveals planarity of the benzimidazole ring and intermolecular hydrogen bonding between NH₂ and adjacent fluorine atoms (d(N–F) ≈ 2.8 Å) .

Q. What in vitro assays are most suitable for evaluating the biological activity of this compound?

Methodological Answer:

- Antimicrobial activity :

- MIC assays : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Fluorinated benzimidazoles often show enhanced activity due to improved membrane penetration .

- Time-kill kinetics : Monitor bactericidal effects at 2× MIC over 24 hours.

- Enzyme inhibition :

- Kinase assays : Screen against tyrosine kinases (e.g., EGFR) using fluorescence polarization. The 6-fluoro group may enhance binding to ATP pockets .

| Assay Type | Key Metrics | Reference Standards |

|---|---|---|

| MIC | IC₅₀ ≤ 8 µg/mL | Ciprofloxacin (positive control) |

| Kinase inhibition | % inhibition at 10 µM | Staurosporine |

Advanced Research Questions

Q. How can conflicting reports on the compound’s bioactivity be resolved through mechanistic studies?

Methodological Answer:

- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Fluorine substitution typically reduces metabolic clearance .

- ROS modulation : Use DCFH-DA probes to quantify reactive oxygen species (ROS) in treated cells. Contradictory antioxidant/pro-oxidant effects may arise from concentration-dependent behavior .

Q. What computational strategies are effective for structure-activity relationship (SAR) studies of fluorinated benzimidazoles?

Methodological Answer:

- Docking simulations : Use AutoDock Vina to model interactions with target proteins (e.g., tubulin). The 6-fluoro group improves hydrophobic contacts, while the 1-methyl group reduces steric hindrance .

- QSAR modeling : Apply Gaussian-based DFT calculations to correlate electronic properties (HOMO/LUMO energies) with antibacterial activity.

| Substituent | Electron Withdrawing Effect | Bioactivity Trend |

|---|---|---|

| 6-Fluoro | High (σₚ ≈ 0.78) | Enhanced antimicrobial |

| 1-Methyl | Low | Improved metabolic stability |

Q. What experimental evidence supports the role of this compound in disrupting protein-DNA interactions?

Methodological Answer:

- Electrophoretic mobility shift assays (EMSAs) : Incubate the compound with DNA-binding proteins (e.g., topoisomerase II). Fluorine’s electronegativity may interfere with phosphate backbone interactions .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) to G-quadruplex DNA structures. Methyl groups at position 1 stabilize π-π stacking .

Q. How can crystallographic data inform the design of derivatives with improved solubility?

Methodological Answer:

- Hirshfeld surface analysis : Identify intermolecular interactions (e.g., NH₂⋯F) that contribute to crystal packing. Introducing polar groups (e.g., -OH) at position 2 disrupts these networks, enhancing aqueous solubility .

Q. What analytical challenges arise in detecting trace degradation products of this compound?

Methodological Answer:

Q. How do researchers evaluate the compound’s in vivo toxicity profile?

Methodological Answer:

- Acute toxicity (OECD 423) : Administer 300–2000 mg/kg doses to rodents. Monitor organ histopathology; fluorinated benzimidazoles often exhibit renal toxicity at high doses .

- Genotoxicity (Ames test) : Use TA98 and TA100 strains. The amino group may intercalate DNA, but fluorine substitution reduces mutagenic potential .

Q. What methodologies are used to study the compound’s role in modulating cellular redox balance?

Methodological Answer:

- Glutathione (GSH) depletion assays : Treat cells with 10–50 µM compound and measure GSH/GSSG ratios via Ellman’s reagent. The 6-fluoro group may accelerate thiol oxidation .

- NADPH/NADP+ quantification : Use fluorescence-based kits to assess redox cycling activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.